molecular formula C24H42N4O14 B1448838 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate CAS No. 1949816-53-8

1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate

Cat. No.: B1448838
CAS No.: 1949816-53-8
M. Wt: 610.6 g/mol
InChI Key: HZJAZJSOGSKRKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis . In the 1H-NMR spectrum of the 3-(pyrazol-1-yl)azetidine derivative, the methylene protons from the azetidine moiety appeared as two doublets resonating at δ 4.28 and 4.42 ppm .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Azetidinone derivatives have demonstrated significant antimicrobial and antitubercular activities. For instance, novel azetidin-2-one analogues were synthesized and shown to possess potent anti-tubercular activity against Mycobacterium tuberculosis H37RV strain, with 3-nitro and 4-methoxy benzaldehyde analogues displaying notable efficacy (Thomas, George, & Harindran, 2014). Additionally, trihydroxy benzamido azetidin-2-one derivatives were synthesized and screened for antimicrobial and antitubercular activities, revealing compounds with chlorophenyl and 4-dimethyl amino phenyl groups to exhibit good antimicrobial activity and antitubercular activity comparable to standard drugs like isoniazid (Ilango & Arunkumar, 2011).

Anticancer and Antiproliferative Effects

Certain azetidinone compounds have been identified as potential antitumor agents. Research on 3-phenoxy-1,4-diarylazetidin-2-ones led to the discovery of compounds with potent antiproliferative effects, disrupting microtubular structure in cancer cells and causing apoptosis (Greene et al., 2016). Furthermore, a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones were synthesized and shown to exhibit anticancer effects, with specific derivatives displaying significant in vitro activity against a range of cancer cell cultures (Veinberg et al., 2003).

Synthesis of Pincer Ligands and Metal Complexes

Azetidinone derivatives have been utilized in the synthesis of pincer ligands for metal complexes. A study reported the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands, demonstrating the potential for creating novel complexes with specific properties (Casarrubios et al., 2015).

Development of Antimicrobial Agents

A series of N/C-4 substituted azetidin-2-ones were synthesized and evaluated as new classes of antimicrobial agents, with some compounds showing potent activity against pathogens like Bacillus anthracis, Staphylococcus aureus, and Candida albicans (Halve, Bhadauria, & Dubey, 2007).

Anti-Inflammatory and Analgesic Effects

Quinoline derivatives bearing azetidinones scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some derivatives showing potent effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs) but with less associated gastric irritation (Gupta & Mishra, 2016).

Future Directions

The aim of the present study was to extend previous work on heterocyclic amino acids containing selenazole and azetidine cores . This is still a new and potentially relevant field .

Mechanism of Action

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methoxypiperidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H18N2O.3C2H2O4/c2*1-12-9-2-4-11(5-3-9)8-6-10-7-8;3*3-1(4)2(5)6/h2*8-10H,2-7H2,1H3;3*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJAZJSOGSKRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CNC2.COC1CCN(CC1)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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